1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and two methoxy groups attached to a phenyl ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxy-2-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amine using a reducing agent such as sodium borohydride.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Photolysis: The compound can undergo photolysis, leading to the formation of reactive intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, while the methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound lacks the trifluoromethyl group, which affects its chemical properties and reactivity.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: This compound has a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-(4,5-Dimethoxy-2-nitrophenyl)ethylamine: This compound has an amine group instead of a hydroxyl group, which influences its biological activity.
The presence of the trifluoromethyl group in this compound makes it unique and imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10F3NO5 |
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Molecular Weight |
281.18 g/mol |
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H10F3NO5/c1-18-7-3-5(9(15)10(11,12)13)6(14(16)17)4-8(7)19-2/h3-4,9,15H,1-2H3 |
InChI Key |
PMGDJXFUUHJXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C(F)(F)F)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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